3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
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Overview
Description
3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is an organic compound with the molecular formula C14H12N2OS and a molecular weight of 256.32 g/mol . This compound is characterized by the presence of an ethoxy group, a phenyl group, and a thiazole ring, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
The synthesis of 3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile typically involves the reaction of ethyl cyanoacetate with 4-phenylthiazole-2-carbaldehyde under basic conditions . The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the thiazole ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .
Chemical Reactions Analysis
3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile undergoes various chemical reactions, including:
Scientific Research Applications
3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile can be compared with other similar compounds, such as:
2-Methyl-4-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile: This compound has a similar structure but with a methyl group instead of an ethoxy group, leading to different chemical and biological properties.
4-Phenyl-1,3-thiazol-2-yl)prop-2-enenitrile:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
(E)-3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-2-17-9-12(8-15)14-16-13(10-18-14)11-6-4-3-5-7-11/h3-7,9-10H,2H2,1H3/b12-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYQNBCELHBVJK-FMIVXFBMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)C1=NC(=CS1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C#N)/C1=NC(=CS1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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